3,3-Dimethyl-3'-trifluoromethylbutyrophenone
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Overview
Description
3,3-Dimethyl-3’-trifluoromethylbutyrophenone is an organic compound with the molecular formula C13H15F3O It is a ketone characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a dimethyl group on the butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3’-trifluoromethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. The general procedure includes the following steps:
Starting Materials: The reaction begins with the use of 3,3-dimethylbutyryl chloride and trifluoromethylbenzene.
Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.
Solvent: The reaction is carried out in a non-polar solvent such as dichloromethane (CH2Cl2).
Reaction Conditions: The mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-3’-trifluoromethylbutyrophenone follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform mixing and temperature control.
Automated Systems: Automated systems are employed for precise control of reaction parameters and to ensure safety.
Purification: Industrial purification methods include distillation under reduced pressure and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,3-Dimethyl-3’-trifluoromethylbutyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3’-trifluoromethylbutyrophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutyrophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Trifluoromethylbutyrophenone: Lacks the dimethyl groups, affecting its reactivity and applications.
3,3-Dimethyl-4’-trifluoromethylbutyrophenone: Positional isomer with different physical and chemical properties.
Uniqueness
3,3-Dimethyl-3’-trifluoromethylbutyrophenone is unique due to the presence of both the trifluoromethyl and dimethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFQZAHBGMHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642402 |
Source
|
Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-74-4 |
Source
|
Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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